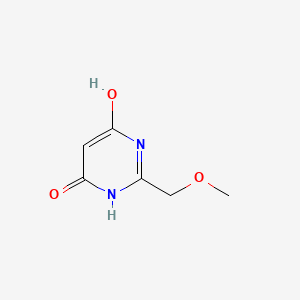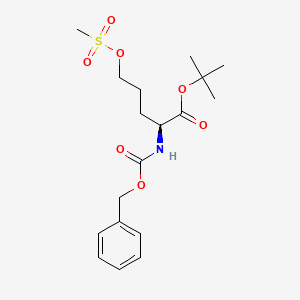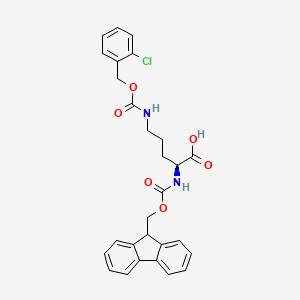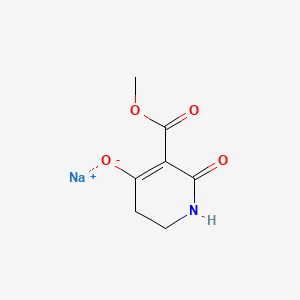
Sodium 5-(methoxycarbonyl)-6-oxo-1,2,3,6-tetrahydropyridin-4-olate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 5-(methoxycarbonyl)-6-oxo-1,2,3,6-tetrahydropyridin-4-olate (Na-MCTP) is a small molecule that has recently been studied for its potential applications in scientific research. Na-MCTP is a member of the pyridinium family of compounds, which are widely used in organic chemistry, pharmaceuticals, and materials science. Na-MCTP has been shown to possess a variety of interesting properties, including the ability to form self-assembled monolayers, the ability to undergo photochemical reactions, and the ability to act as a proton-transfer agent.
Wissenschaftliche Forschungsanwendungen
Sodium 5-(methoxycarbonyl)-6-oxo-1,2,3,6-tetrahydropyridin-4-olate has been studied for its potential applications in scientific research. It has been used as a proton-transfer agent in the synthesis of various organic compounds. It has also been used as a catalyst in the synthesis of various organic compounds, such as amines, alcohols, and carboxylic acids. In addition, this compound has been used as a self-assembled monolayer to control the surface properties of various materials.
Wirkmechanismus
Sodium 5-(methoxycarbonyl)-6-oxo-1,2,3,6-tetrahydropyridin-4-olate acts as a proton-transfer agent in the reaction of organic compounds. It is able to transfer a proton from one molecule to another, thus facilitating the reaction of the organic compounds. In addition, this compound can act as a catalyst in the reaction of organic compounds, promoting the reaction and increasing the rate of reaction.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. In particular, it has been shown to have anti-inflammatory and anti-oxidant properties, as well as the ability to inhibit the growth of certain types of bacteria. In addition, this compound has been shown to have potential applications in the treatment of various diseases, including cancer, diabetes, and cardiovascular disease.
Vorteile Und Einschränkungen Für Laborexperimente
Sodium 5-(methoxycarbonyl)-6-oxo-1,2,3,6-tetrahydropyridin-4-olate has several advantages for use in lab experiments. It is a relatively inexpensive and readily available compound, and it is relatively easy to synthesize. In addition, this compound is a highly reactive compound, thus making it suitable for use in a variety of reactions. However, there are also some limitations to using this compound in lab experiments. For example, it is a highly volatile compound, and it can be difficult to control the reaction conditions. In addition, this compound is a highly reactive compound, and it can be difficult to control the reaction rate.
Zukünftige Richtungen
The potential future directions of Sodium 5-(methoxycarbonyl)-6-oxo-1,2,3,6-tetrahydropyridin-4-olate research include the development of new and improved synthesis methods, the development of new and improved catalysts, and the development of new and improved applications. In addition, this compound could be used in the development of new and improved materials, such as nanomaterials and organic semiconductors. Finally, this compound could be used in the development of new and improved drugs, such as anti-cancer drugs and anti-inflammatory drugs.
Synthesemethoden
Sodium 5-(methoxycarbonyl)-6-oxo-1,2,3,6-tetrahydropyridin-4-olate can be synthesized in a two-step process. The first step involves the reaction of 5-methoxycarbonyl-6-oxo-1,2,3,4-tetrahydropyridin-4-ol with sodium hydroxide to form this compound. The reaction is carried out in an aqueous solution at a temperature of 25°C. The second step involves the reaction of this compound with a variety of organic compounds, such as amines, alcohols, and carboxylic acids, to form various derivatives. The reaction is carried out in an aqueous solution at a temperature of 25°C.
Eigenschaften
IUPAC Name |
sodium;5-methoxycarbonyl-6-oxo-2,3-dihydro-1H-pyridin-4-olate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO4.Na/c1-12-7(11)5-4(9)2-3-8-6(5)10;/h9H,2-3H2,1H3,(H,8,10);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGWFJDMPYNZBFZ-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(CCNC1=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8NNaO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50676799 |
Source


|
| Record name | Sodium 5-(methoxycarbonyl)-6-oxo-1,2,3,6-tetrahydropyridin-4-olate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50676799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
198213-15-9 |
Source


|
| Record name | Sodium 5-(methoxycarbonyl)-6-oxo-1,2,3,6-tetrahydropyridin-4-olate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50676799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 198213-15-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Imidazo[2,1-b]thiazole-5-carboxylic acid](/img/structure/B600032.png)


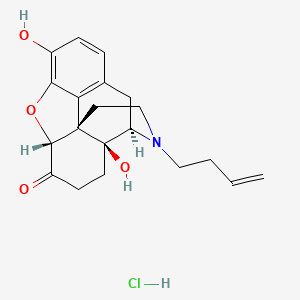

![Tetrahydro-2-[4-(1-methylethyl)phenyl]-6-phenyl-4H-thiopyran-4-one 1,1-dioxide](/img/structure/B600040.png)
